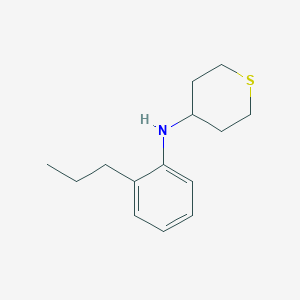![molecular formula C14H20ClN3O B7557361 N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide, commonly known as ML352, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent for a range of diseases.
Mécanisme D'action
ML352 exerts its effects by targeting NMT, an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine residue of various proteins. By inhibiting NMT activity, ML352 disrupts the myristoylation of critical proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's disease models, ML352 prevents the accumulation of toxic protein aggregates by inhibiting the myristoylation of proteins that are involved in the formation of these aggregates.
Biochemical and Physiological Effects:
ML352 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of toxic protein aggregate formation, and the protection of neurons from cell death. ML352 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ML352 is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. ML352 is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of ML352 is its specificity for NMT, which may limit its use in diseases that are not associated with NMT dysregulation.
Orientations Futures
There are several future directions for ML352 research, including the development of more potent and selective NMT inhibitors, the investigation of ML352's effects on other diseases, and the optimization of ML352's pharmacokinetic properties for clinical use. Additionally, ML352's potential as a tool for studying the role of myristoylation in various biological processes should be further explored. Overall, ML352 represents a promising avenue for the development of novel therapeutic agents for a range of diseases.
Méthodes De Synthèse
The synthesis of ML352 involves a multistep process that begins with the reaction of 4-chloro-2-nitroaniline with 1-methylpiperidine to form an intermediate compound. This compound is then reduced to the corresponding aniline, which is subsequently acetylated to yield ML352. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
ML352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme N-myristoyltransferase (NMT), which plays a critical role in the proliferation and survival of cancer cells. ML352 has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models, by preventing the accumulation of toxic protein aggregates that are associated with these diseases.
Propriétés
IUPAC Name |
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(19)16-14-4-3-12(9-13(14)15)17-11-5-7-18(2)8-6-11/h3-4,9,11,17H,5-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSSPKHAPJGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)

![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)